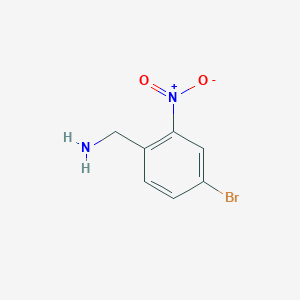

(4-Bromo-2-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIHORXRWODQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299506 | |

| Record name | 4-Bromo-2-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174006-84-8 | |

| Record name | 4-Bromo-2-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174006-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the Substituted Benzyl (B1604629) Moiety

The formation of the 4-bromo-2-nitrobenzyl skeleton is the foundational stage of the synthesis. This requires the regioselective placement of bromo and nitro substituents on an aromatic precursor, followed by the functionalization of a methyl group to enable the introduction of the amine.

Regioselective Functionalization of Aromatic Precursors

The precise arrangement of substituents on the benzene (B151609) ring is achieved through electrophilic aromatic substitution reactions, where the directing effects of the existing groups guide the position of incoming substituents. The two primary precursors for this strategy are p-bromotoluene and o-nitrotoluene.

Nitration of p-bromotoluene is a common approach. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, yet also ortho-, para-director. In p-bromotoluene, the methyl group at C1 and the bromo group at C4 work in concert to direct the incoming electrophile. The methyl group activates the ortho positions (C2 and C6), and the bromo group directs to its ortho positions (C3 and C5). The electronic and steric factors favor nitration at the C2 position, which is ortho to the activating methyl group and meta to the deactivating bromo group, yielding the desired 4-bromo-2-nitrotoluene (B1266186).

Alternatively, the bromination of o-nitrotoluene can be employed. Here, the methyl group at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions. The nitro group at C2 is a strong deactivator and directs to the meta positions (C4 and C6). The directing effects of both groups reinforce substitution at the C4 and C6 positions. Typically, the para-substituted product (4-bromo-2-nitrotoluene) is the major isomer formed due to reduced steric hindrance compared to the C6 position, which is sterically crowded by the adjacent methyl and nitro groups.

Synthetic Pathways Involving Ortho-Nitrotoluene and Para-Bromotoluene Derivatives

The industrial production of nitrotoluenes via the nitration of toluene (B28343) typically yields a mixture of isomers, with 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) being the main components. nih.gov These separated isomers serve as readily available starting materials.

One documented synthetic route begins with 4-bromoaniline (B143363). Acetylation protects the amine, followed by nitration to introduce the nitro group ortho to the original amino group, yielding 4-bromo-2-nitroacetanilide. prepchem.com Subsequent hydrolysis removes the acetyl group to give 4-bromo-2-nitroaniline (B116644). prepchem.com This intermediate can then undergo a Sandmeyer-type reaction. Diazotization of the aniline (B41778) followed by reaction with cuprous bromide (CuBr) can introduce a bromine atom, although a more relevant transformation for the target molecule would be reaction with cuprous cyanide (CuCN) to form 4-bromo-2-nitrobenzonitrile. This nitrile is a key precursor that can be reduced to the desired (4-bromo-2-nitrophenyl)methanamine.

A more direct pathway involves the nitration of p-bromotoluene. The nitration of toluene itself with mixed nitric and sulfuric acids is a standard industrial process, yielding a mixture of ortho and para isomers. nih.govyoutube.comwikipedia.orgprepchem.com To obtain the required precursor, p-bromotoluene is nitrated, which, as discussed, regioselectively yields 4-bromo-2-nitrotoluene. google.com Following the formation of 4-bromo-2-nitrotoluene, the benzylic methyl group must be functionalized. A common method is free-radical bromination using N-bromosuccinimide (NBS) to yield 4-bromo-2-nitrobenzyl bromide. google.com This benzyl halide is a versatile intermediate for introducing the aminomethyl group.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| p-Toluidine | 1. H2SO4, NaNO2; 2. CuBr, HBr | p-Bromotoluene | 70-73% | orgsyn.org |

| Toluene | HNO3, H2SO4 | o-Nitrotoluene / p-Nitrotoluene | 96% (mixture) | nih.gov |

| p-Bromotoluene | Mixed Acid (HNO3, H2SO4) | 4-Bromo-2-nitrotoluene | Not specified | google.com |

| 4-Bromo-2-nitrotoluene | N-Bromosuccinimide (NBS) | 4-Bromo-2-nitrobenzyl bromide | Not specified | google.com |

| 4-Bromo-2-nitroaniline | 1. H2SO4, NaNO2; 2. CuBr, HBr | 1,4-Dibromo-2-nitrobenzene | Not specified | chemicalbook.com |

Introduction and Conversion of the Aminomethyl Group

With the 4-bromo-2-nitrobenzyl core established, the next critical step is the installation of the primary amine at the benzylic position. Two principal strategies are reductive amination and nucleophilic substitution.

Reductive Amination and Related Pathways for Primary Amine Formation

Reductive amination is a powerful method for forming amines from carbonyl compounds. frontiersin.orgmasterorganicchemistry.comorganic-chemistry.org This pathway requires the oxidation of the methyl group in 4-bromo-2-nitrotoluene to an aldehyde, forming 4-bromo-2-nitrobenzaldehyde. chemscene.com

The resulting aldehyde can then be converted to the primary amine in a one-pot reaction. This involves condensation with an amine source, typically ammonia (B1221849) or ammonium (B1175870) salts, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine, this compound. A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. masterorganicchemistry.comresearchgate.net The choice of reducing agent is crucial to selectively reduce the imine double bond without affecting the nitro group. masterorganicchemistry.com

| Precursor | Reaction Type | Reagents | Intermediate | Final Product | Reference |

| 4-Bromo-2-nitrotoluene | Oxidation | Oxidizing Agent (e.g., CrO3, MnO2) | 4-Bromo-2-nitrobenzaldehyde | N/A | chemscene.com |

| 4-Bromo-2-nitrobenzaldehyde | Reductive Amination | 1. NH3 or NH4+ salt; 2. Reducing Agent (e.g., NaBH4) | Imine | This compound | frontiersin.orgmasterorganicchemistry.com |

Nucleophilic Substitution Routes to Benzylamines

Nucleophilic substitution provides a more direct route from the corresponding benzyl halide. Starting with 4-bromo-2-nitrobenzyl bromide, the bromine atom, being a good leaving group, can be displaced by a nitrogen nucleophile in an SN2 reaction. masterorganicchemistry.com

Several methods exist for this transformation:

Reaction with Ammonia: While seemingly the most direct route, the use of ammonia as a nucleophile often leads to poor selectivity, resulting in a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself. masterorganicchemistry.com

Gabriel Synthesis: This classic method offers excellent control for the synthesis of primary amines. It involves reacting the benzyl halide with potassium phthalimide (B116566). The phthalimide anion acts as the nitrogen nucleophile. The resulting N-benzylphthalimide intermediate is then cleaved, typically by hydrazinolysis (using hydrazine) or acid hydrolysis, to release the pure primary amine. This method effectively prevents overalkylation.

Azide (B81097) Method: An alternative high-yielding route involves the reaction of the benzyl halide with sodium azide (NaN3) to form 4-bromo-2-nitrobenzyl azide. The azide group is not nucleophilic, preventing further reaction. The resulting benzyl azide is then cleanly reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

A related pathway involves the reaction of 4-bromo-2-nitrobenzyl bromide with sodium cyanide to form 4-bromo-2-nitrophenylacetonitrile. google.com This nitrile can then be reduced to this compound using a strong reducing agent like LiAlH4 or catalytic hydrogenation.

Control of Nitro Group Incorporation

The regioselectivity of the nitration step is critical for the entire synthesis. The introduction of the nitro group at the C2 position is governed by the electronic and steric properties of the substituents already present on the benzene ring. libretexts.org

When starting with p-bromotoluene, the methyl group is an ortho-para directing and activating group, while the bromo group is an ortho-para directing but deactivating group. The activating nature of the methyl group primarily controls the position of nitration, directing the incoming nitronium ion (NO2+) to its ortho position (C2). The deactivating effect of the bromine at C4 further disfavors substitution at C3, reinforcing the selectivity for the C2 position. Nitration reactions are sensitive to conditions; factors like the specific nitrating agent (e.g., mixed acid, NO2BF4), temperature, and solvent can influence the isomer distribution. frontiersin.orgnih.gov However, for substrates like p-bromotoluene, the synergy of the directing groups typically affords good selectivity for the desired 2-nitro product. nih.gov

In cases where a deactivating group is present, such as in the nitration of bromo-compounds, harsher conditions may be required compared to the nitration of activated rings like toluene. frontiersin.org Careful control over reaction temperature is also essential to prevent the formation of dinitrated byproducts. youtube.com

Directed Nitration Strategies for Aryl Systems

The regioselective synthesis of 4-bromo-2-nitrotoluene is a critical step, primarily achieved through the electrophilic nitration of 4-bromotoluene (B49008). The orientation of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the bromine atom (-Br).

The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. youtube.com Conversely, the bromine atom is a deactivating group, yet it also directs to the ortho and para positions. pbworks.com In the case of 4-bromotoluene, the para position relative to the methyl group is occupied by the bromine atom. The activating nature of the methyl group is the dominant directing influence, guiding the nitronium ion (NO₂⁺) electrophile to the ortho position (C2). youtube.com

The standard method for this transformation involves treating 4-bromotoluene with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion, which is the active nitrating species. pbworks.com While this reaction can produce the desired 4-bromo-2-nitrotoluene, alternative isomers may form as byproducts, necessitating purification. youtube.com

An alternative approach to 4-bromo-2-nitrotoluene begins with 4-methyl-3-nitroaniline, which undergoes a Sandmeyer reaction. This process involves diazotization of the amino group with sodium nitrite (B80452) and hydrobromic acid, followed by displacement with a copper(I) bromide catalyst to install the bromine atom, yielding the target precursor with high selectivity. chemicalbook.com

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 4-Bromotoluene | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Nitration | 4-Bromo-2-nitrotoluene | google.com |

| 4-Methyl-3-nitroaniline | 1. NaNO₂, HBr; 2. CuBr | Sandmeyer Reaction | 4-Bromo-2-nitrotoluene | chemicalbook.com |

Functional Group Compatibility and Protecting Group Chemistry during Nitration

Direct nitration of an aromatic ring bearing an aminomethyl group (-CH₂NH₂) is synthetically challenging. The amino group is basic and highly susceptible to protonation in the strongly acidic conditions of a typical nitration reaction. This would form an ammonium salt, which is a strongly deactivating, meta-directing group, preventing the desired ortho-nitration and potentially leading to undesired products. Furthermore, the amine functionality can be oxidized by the nitrating agent. core.ac.ukdoubtnut.com

To circumvent these issues, protecting group chemistry is employed. The amino group is temporarily converted into a less reactive functional group that is stable to the nitration conditions. The most common choices for protecting amines are acyl groups or carbamates. masterorganicchemistry.com

Acetylation : Reacting the amine with acetic anhydride (B1165640) converts it into an acetamide. This group is still an ortho, para-director but is significantly less activating than a free amine, allowing for a more controlled reaction. The protecting group can be removed later by acidic or basic hydrolysis. doubtnut.com

Carbamate Formation : Carbamates, such as the tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups, are excellent protecting groups for amines. masterorganicchemistry.com They render the nitrogen non-nucleophilic and are stable under a variety of reaction conditions. The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acid (e.g., trifluoroacetic acid), while the Cbz group is installed with benzyl chloroformate (CbzCl) and removed by catalytic hydrogenation. masterorganicchemistry.com

| Protecting Group | Installation Reagent | Key Features | Deprotection Conditions | Reference |

| Acetyl (-COCH₃) | Acetic Anhydride | Reduces amine reactivity; ortho, para-directing | Acid or base hydrolysis | doubtnut.com |

| Boc (-COOtBu) | Di-tert-butyl dicarbonate (Boc₂O) | Inert to many conditions; robust | Strong acid (e.g., TFA) | masterorganicchemistry.com |

| Cbz (-COOCH₂Ph) | Benzyl Chloroformate (CbzCl) | Stable to acid/base | Catalytic Hydrogenation (H₂/Pd-C) | masterorganicchemistry.com |

Catalytic and Stereoselective Synthetic Pathways

Modern synthetic chemistry offers advanced catalytic methods that can be applied to the synthesis of complex amines and their precursors. These include transition metal-mediated reactions and emerging asymmetric strategies.

Transition Metal-Mediated Coupling Reactions for Aryl-Halide Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing an alternative route for introducing the amine functionality onto an aryl halide. The most prominent of these methods is the Buchwald-Hartwig amination. This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide (like 4-bromo-2-nitrotoluene) with an amine. This approach is valued for its broad substrate scope and functional group tolerance.

Another established method is the Ullmann condensation, which typically uses a copper catalyst to facilitate the coupling of an aryl halide with an amine, often requiring higher reaction temperatures than palladium-catalyzed systems. These methods are particularly useful for constructing sterically hindered C-N bonds that can be challenging to form using traditional nucleophilic substitution reactions. acs.org

Emerging Approaches in Asymmetric Synthesis

While this compound is not a chiral molecule, the broader class of substituted benzylamines includes many vital chiral compounds. The development of asymmetric methods to synthesize such molecules is a major focus of modern organic chemistry. Emerging strategies provide enantiomerically enriched amines and could be adapted for related chiral targets.

Recent innovative approaches include:

Chemoenzymatic Cascades : These one-pot reactions combine chemical and enzymatic catalysts. For instance, an organobismuth-catalyzed aldol (B89426) condensation can be paired with an ene-reductase (ER) catalyzed enantioselective reduction to achieve the formal asymmetric α-benzylation of cyclic ketones, producing chiral building blocks. nih.gov

Catalytic Asymmetric Allylation : Organocatalytic methods using chiral catalysts, such as 3,3'-diaryl-BINOL derivatives, can achieve the highly enantioselective allylation of imines to produce chiral homoallylic amines. beilstein-journals.org

Nickel-Catalyzed Enantioconvergent Reactions : Chiral nickel catalysts can be used for the asymmetric synthesis of dialkyl carbinamines from racemic starting materials like α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids. nih.gov

Radical-Based Asymmetric Synthesis : A novel approach utilizes synergistic triple catalysis, involving chromium catalysis and a quinuclidine (B89598) base, for the asymmetric α-C–H addition of N-sulfonyl amines to aldehydes, yielding valuable β-amino alcohols with high stereocontrol. acs.org

These cutting-edge techniques highlight the ongoing evolution of synthetic chemistry toward more efficient, selective, and sustainable methods for producing complex chiral molecules.

| Method | Catalyst Type | Key Transformation | Chiral Product Type | Reference |

| Chemoenzymatic Cascade | Organobismuth / Ene-Reductase | Asymmetric α-benzylation | α-benzyl cyclic ketones | nih.gov |

| Asymmetric Allylation | Chiral BINOL Organocatalyst | Allylation of imines | Homoallylic amines | beilstein-journals.org |

| Enantioconvergent Substitution | Chiral Nickel Complex | Coupling of alkyl electrophiles | Dialkyl carbinamines | nih.gov |

| Asymmetric Radical Addition | Chromium / Quinuclidine | α-C–H addition to aldehydes | β-amino alcohols | acs.org |

Advanced Chemical Reactivity and Transformation Studies

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for various chemical modifications, including functionalization and participation in condensation and cyclization reactions.

Amination and Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

The nucleophilic nature of the primary amine in (4-Bromo-2-nitrophenyl)methanamine allows for straightforward functionalization through acylation, alkylation, and sulfonylation.

Acylation: The reaction with acylating agents such as acetic anhydride (B1165640) results in the formation of the corresponding acetamide. For instance, N-(4-Bromo-2-nitrophenyl)acetamide is synthesized by reacting 4-bromo-2-nitroaniline (B116644) with acetic anhydride in acetic acid at elevated temperatures. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: While specific examples for the direct alkylation of this compound are not prevalent in the provided search results, the general reactivity of primary amines suggests that it can be alkylated using various alkylating agents.

Sulfonylation: The aminomethyl group can be readily sulfonylated. A related reaction involves the sulfonylation of 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide. This reaction highlights the susceptibility of the amino group to react with sulfonyl chlorides, a reaction that would be analogous for this compound.

A summary of representative functionalization reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetic Anhydride | N-((4-bromo-2-nitrophenyl)methyl)acetamide |

| Alkylation | Alkyl Halide | N-Alkyl-(4-bromo-2-nitrophenyl)methanamine |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | N-((4-bromo-2-nitrophenyl)methyl)-4-methylbenzenesulfonamide |

Condensation Reactions and Formation of Imine Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction typically occurs under acidic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The formation of imines is a fundamental transformation in organic chemistry, and the resulting imine derivatives of this compound can serve as versatile intermediates for further synthetic manipulations. masterorganicchemistry.comnih.gov For example, the condensation of 5-bromosalicylaldehyde (B98134) with aniline (B41778) yields an imine, demonstrating the general applicability of this reaction type. nih.gov

Cyclization Reactions Leading to Nitrogen-Containing Heterocyclic Systems

The aminomethyl group can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. These reactions often involve another functional group on the molecule or an external reagent that facilitates ring closure. For example, multicomponent reactions involving imines derived from primary amines can lead to the synthesis of complex heterocyclic structures like pyrrolidinones and quinolines. nih.gov In one instance, a three-component reaction of an amine, an aldehyde, and a nitro ester leads to a pyrrolidinone derivative through a series of steps including imine formation, a Mannich-type addition, and subsequent lactamization. nih.gov

Transformations of the Nitro Group

The nitro group on the aromatic ring is another key functional handle that can be selectively transformed, leading to a variety of derivatives.

Selective Reduction of the Nitro Group to Amino and Other Derivatives

The reduction of the nitro group is a common and important transformation. A variety of reducing agents can be employed to selectively reduce the nitro group to an amine without affecting other functional groups like the bromine atom or the aminomethyl group. youtube.comwikipedia.org

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide with hydrogen gas. youtube.com

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). youtube.comscispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this transformation. wikipedia.org Sodium borohydride (B1222165) (NaBH4), typically a mild reducing agent, can reduce nitro groups when used in conjunction with a transition metal complex like Ni(PPh3)4. jsynthchem.com

The resulting amino compound, (4-bromo-2-aminophenyl)methanamine, is a valuable building block for further synthetic elaborations. The selective reduction is crucial in multistep syntheses where the nitro group's electron-withdrawing nature is initially required, followed by the introduction of a nucleophilic amino group. libretexts.org

The following table summarizes various conditions for the reduction of nitroaromatic compounds.

| Reagent System | Conditions | Product |

| H2, Pd/C | - | Aromatic Amine |

| Sn, HCl | Acidic | Aromatic Amine |

| Fe, HCl | Acidic | Aromatic Amine |

| NaBH4, Ni(PPh3)4 | Ethanol, Room Temperature | Aromatic Amine jsynthchem.com |

| Zn, NH4Cl | Aqueous | Aryl Hydroxylamine wikipedia.org |

Participation in Intramolecular Cyclization and Rearrangement Processes

The nitro group can participate in intramolecular cyclization reactions, particularly after its partial or full reduction. For instance, the reduction of a nitro group can be followed by a cyclization event with a nearby functional group. While direct participation of the nitro group in cyclization is less common, its transformation products are key. For example, a base-mediated reductive cyclization of a nitrophenyl derivative can lead to the formation of complex heterocyclic structures like hexahydro-2,6-methano-1-benzazocines. nih.gov Furthermore, intramolecular interrupted Nef/Meyer reactions of nitro compounds can lead to the synthesis of various heterocyclic systems, such as 1,3-benzoxazepines. mdpi.com

Reactivity of the Aryl Bromide Substituent

The bromine atom on the aromatic ring of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group and the aminomethyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the site of the aryl bromide. The electronic nature of the substituents on the aromatic ring plays a crucial role in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent. The electron-withdrawing nitro group in this compound is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. scispace.com Research on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has shown that Suzuki-Miyaura reactions can be successfully carried out using palladium catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. google.com For electron-rich boronic acids, good yields have been reported. google.com A study on the Suzuki coupling of 4-bromoaniline (B143363) derivatives highlights that electron-withdrawing groups on the aryl bromide, such as a nitro group, can lead to faster reactions and higher conversions compared to substrates with electron-donating groups. scispace.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Related Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | google.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene (B28343) | 70-80 | 80 | google.com |

| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Water/Toluene | 70 | 62 | scispace.com |

| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Water/Toluene | 70 | >80 (conversion) | scispace.com |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. The reaction can be performed under mild conditions. For substrates like 4-bromo-6H-1,2-oxazines, Sonogashira coupling with various terminal alkynes has been successfully achieved using catalysts like PdCl₂(PPh₃)₂ and CuI in the presence of a base like triethylamine. Research on 4-nitrobromobenzene has also demonstrated its utility in Sonogashira couplings. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govnih.gov The reaction is tolerant of various functional groups, including nitro groups. nih.govjrfglobal.com The choice of palladium precursor and ligand is critical for the success of the reaction. jrfglobal.comlibretexts.org While primary and secondary amines are suitable coupling partners, sterically hindered amines can present challenges. jrfglobal.com For aryl bromides, a variety of phosphine (B1218219) ligands in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective. libretexts.org

Nucleophilic Aromatic Substitution Reactions

The aryl bromide in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom is crucial for activating the ring towards nucleophilic attack. nih.gov This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization onto the nitro group. nih.govrsc.org The reactivity of aryl halides in SNAr reactions is often enhanced when the leaving group is positioned ortho or para to a strong electron-withdrawing group. nih.gov Therefore, the bromine atom in the target molecule is expected to be susceptible to displacement by various nucleophiles such as alkoxides, amines, and thiolates.

Reductive Dehalogenation Methodologies and Hydrogenolysis

The carbon-bromine bond can be cleaved through reductive dehalogenation. One common method is hydrogenolysis, which involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). This process would replace the bromine atom with a hydrogen atom.

Simultaneously, the nitro group is also susceptible to reduction under these conditions. Chemoselective reduction of the nitro group in the presence of a halogen is a well-established transformation and can be achieved using various reagents. nih.govjrfglobal.com For instance, catalytic hydrogenation can often selectively reduce a nitro group without affecting a bromo substituent under controlled conditions. Other methods for chemoselective nitro reduction include the use of reagents like tin(II) chloride, iron in acidic media, or sodium borohydride in the presence of a suitable catalyst. scispace.com Achieving selective dehalogenation without affecting the nitro group would require more specific conditions, potentially employing hydride sources in the presence of a palladium catalyst.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange offers a route to generate a potent organometallic nucleophile from the aryl bromide. libretexts.org This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. chemguide.co.uk The rate of exchange is generally faster for bromine than for chlorine. libretexts.org The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles. However, the presence of the acidic protons on the aminomethyl group and the electrophilic nitro group in this compound could lead to side reactions. A combination of i-PrMgCl and n-BuLi has been reported as an effective system for halogen-metal exchange on substrates with acidic protons, proceeding through a magnesium intermediate. youtube.com This approach could potentially be applied to this compound to generate the corresponding Grignard or organolithium reagent, which could then be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Aromatic Ring Functionalization and Derivatization

Beyond the reactions at the aryl bromide position, the aromatic ring itself can undergo further functionalization.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound would be significantly influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director. msu.edu The bromine atom is also a deactivating group but is an ortho-, para-director. youtube.com The aminomethyl group (-CH₂NH₂) is an activating group and an ortho-, para-director.

In strongly acidic media, the aminomethyl group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. Therefore, the outcome of an electrophilic substitution reaction will depend on the reaction conditions.

Under conditions where the amino group is not protonated, the directing effects of the substituents would be in conflict. The activating aminomethyl group would direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The nitro group directs to the meta position (position 5), and the bromine directs to its ortho and para positions (positions 3 and 5). The confluence of these directing effects would likely favor substitution at position 5.

Under strongly acidic conditions, where the aminomethyl group is protonated, all three substituents would be deactivating. The -NO₂ and -CH₂NH₃⁺ groups would direct to position 5, while the bromine would direct to positions 3 and 5. Thus, electrophilic substitution would be highly disfavored but, if forced, would likely occur at position 5. Further electrophilic substitution, such as nitration or halogenation, would require harsh conditions due to the deactivated nature of the ring.

Directed ortho-Metalation and Related Aryne Chemistry

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Directed ortho-metalation (DoM) and aryne chemistry represent powerful methodologies for the regioselective introduction of substituents onto an aromatic nucleus. The application of these strategies to a molecule such as this compound is governed by the interplay of its constituent functional groups: the aminomethyl, nitro, and bromo substituents. While direct experimental studies on the DoM and aryne chemistry of this compound are not extensively reported in the literature, a detailed analysis of the expected reactivity can be extrapolated from established principles and studies on analogous systems.

Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by a wide range of electrophiles. The efficiency and regioselectivity of DoM are critically dependent on the ability of the DMG to coordinate the organolithium base and to acidify the ortho-protons.

For this compound, the primary amino group in the aminomethyl substituent is itself acidic and would be preferentially deprotonated by a strong base. Therefore, to achieve ortho-lithiation, the aminomethyl group would necessitate protection, for instance, as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) amide. These protected forms are known to be effective DMGs.

Once the amine is protected, two potential sites for ortho-metalation exist: C3 and C5. The directing power of the protected aminomethyl group and the electronic effects of the other substituents would determine the outcome of the lithiation. The nitro group at C2 is strongly electron-withdrawing, which significantly increases the acidity of the adjacent C3 proton. The bromo group at C4 also exerts an electron-withdrawing inductive effect.

Table 1: Estimated pKa Values of Aromatic Protons in a Model System

| Proton Position | Estimated pKa | Key Influencing Factors |

|---|---|---|

| C3-H | ~32-34 | Strong acidification by the adjacent C2-nitro group. |

Note: pKa values are estimates for a protected amine derivative in a non-polar solvent and are intended for comparative purposes only.

Given the pronounced acidifying effect of the nitro group, it is highly probable that deprotonation with a strong base like n-butyllithium or sec-butyllithium (B1581126) would occur selectively at the C3 position. The resulting lithiated species could then be quenched with various electrophiles to introduce a new substituent at this position.

Hypothetical DoM Reaction Scheme

A plausible reaction sequence would involve the initial protection of the amine, followed by low-temperature lithiation and electrophilic trapping.

Step 1: Protection this compound is reacted with an appropriate acyl chloride or anhydride (e.g., pivaloyl chloride) in the presence of a base to yield the N-protected derivative.

Step 2: Directed ortho-Metalation and Electrophilic Quench The N-protected compound is dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (typically -78 °C). A strong base such as n-butyllithium is added to effect deprotonation at the C3 position. Subsequent addition of an electrophile, for example, an aldehyde, ketone, or an alkyl halide, would lead to the formation of a new C-C bond at the C3 position.

Table 2: Potential Products from DoM of N-Pivaloyl-(4-bromo-2-nitrophenyl)methanamine

| Electrophile | Reagent Example | Product at C3 |

|---|---|---|

| Aldehyde | Benzaldehyde | Hydroxy(phenyl)methyl |

| Ketone | Acetone | 2-Hydroxyprop-2-yl |

| Alkyl Halide | Methyl iodide | Methyl |

Aryne Chemistry

Aryne chemistry offers another avenue for the functionalization of aromatic rings. Arynes are highly reactive intermediates containing a formal triple bond within the aromatic ring. They are typically generated via the elimination of two adjacent substituents, one of which is a good leaving group (like a halide or triflate) and the other is a metal or a proton that can be removed by a base.

The direct generation of an aryne from this compound is challenging. The most common precursor to a benzyne (B1209423) is an ortho-dihaloarene. In this case, the bromo group at C4 does not have a suitable leaving group in an ortho position.

However, if one were to start with a precursor like 1,4-dibromo-2-nitro-3-(aminomethyl)benzene, treatment with a strong base could potentially lead to the formation of a 4-bromo-2-nitro-3-(aminomethyl)benzyne intermediate via elimination of HBr. The regioselectivity of the subsequent nucleophilic addition to such a highly unsymmetrical aryne would be governed by the powerful electronic effects of the nitro and bromo substituents.

Regioselectivity of Nucleophilic Addition to a Hypothetical Aryne

In a hypothetical 4-bromo-5-(N-protected-aminomethyl)-2-nitrobenzyne, the triple bond would be between C3 and C4. The strong electron-withdrawing nitro group at C2 would polarize the aryne, making the C3 position more electrophilic and thus the preferred site for nucleophilic attack.

Table 3: Predicted Regioselectivity of Nucleophilic Addition to a Hypothetical Benzyne

| Nucleophile | Reagent Example | Major Regioisomer |

|---|---|---|

| Amide | Sodium amide (NaNH2) | 3-Amino product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy product |

Derivatization and Functionalization Strategies for Advanced Research Probes

Synthesis of Molecular Probes for Chemical Biology Applications

Molecular probes are essential for elucidating complex biological processes. The functional groups of (4-Bromo-2-nitrophenyl)methanamine offer multiple handles for the attachment of reporter groups, enabling its conversion into probes for tracking, identifying, and quantifying biological molecules and events.

Biotinylation and Fluorescent Labelling Strategies

The primary amine of this compound is a prime target for derivatization with biotin (B1667282) and fluorescent dyes. Biotinylation is a powerful technique that leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for purification and detection purposes. thermofisher.com Fluorescent labeling, on the other hand, allows for the direct visualization and quantification of the labeled molecule in biological systems. jenabioscience.com

A common strategy for biotinylating primary amines involves the use of N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.com These reagents react efficiently with the primary amine of this compound under mild conditions to form a stable amide bond. The choice of biotinylation reagent can be tailored to the specific application, with options for varying spacer arm lengths to minimize steric hindrance. thermofisher.com

Similarly, fluorescent labeling can be achieved by reacting the primary amine with a variety of fluorophore-containing reagents. Amine-reactive fluorescent dyes, such as fluorescamine (B152294) and its derivatives, react rapidly with primary amines to yield highly fluorescent products. researchgate.netresearchgate.netpsu.edunih.govinterchim.fr The selection of the fluorophore can be optimized based on the desired excitation and emission wavelengths for a particular experimental setup. jenabioscience.com

Table 1: Potential Amine-Reactive Reagents for Derivatization of this compound

| Reagent Type | Specific Reagent Example | Reactive Group | Resulting Linkage | Key Features |

| Biotinylation | Biotin-NHS Ester | N-Hydroxysuccinimide | Amide | High affinity for avidin/streptavidin, enables affinity purification. |

| Fluorescent Labeling | Fluorescamine | Lactone | Pyrrolinone | Fluorogenic (non-fluorescent until reaction), rapid reaction. |

| Fluorescent Labeling | Dansyl Chloride | Sulfonyl Chloride | Sulfonamide | Stable derivatives, suitable for HPLC with fluorescence detection. nih.gov |

| Fluorescent Labeling | FMOC-Cl | Chloroformate | Carbamate | Provides a UV-active and fluorescent tag for HPLC analysis. chromforum.orgthermofisher.com |

Orthogonal Functionalization via Click Chemistry Adducts

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating molecules. nih.gov To utilize click chemistry, this compound must first be functionalized with either an azide (B81097) or an alkyne group.

One potential route to an azide-functionalized derivative would be the diazotization of the primary amine followed by reaction with an azide source. Alternatively, the amine could be acylated with a molecule already containing an azide or alkyne moiety. For instance, reaction with an NHS ester of an alkyne-containing carboxylic acid would install a terminal alkyne.

Once the "clickable" handle is in place, the modified this compound can be conjugated to a wide array of molecules, including fluorescent dyes, affinity tags, or biomolecules that have been functionalized with the complementary azide or alkyne. The high specificity and mild reaction conditions of click chemistry make it an ideal tool for creating complex molecular probes. utoronto.ca

Structural Modification for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to drug discovery and the development of potent and selective chemical probes. oncodesign-services.com The systematic modification of the this compound scaffold can provide valuable insights into how each component of the molecule contributes to its biological activity.

The primary amine, the bromo substituent, and the nitro group are all amenable to modification. For instance, the primary amine can be acylated, alkylated, or converted to other functional groups to probe the importance of its basicity and hydrogen bonding capacity. The bromo and nitro groups on the aromatic ring can be replaced with other substituents to investigate the influence of electronic effects and steric bulk on activity. For example, replacing the bromo group with a chloro or fluoro group could fine-tune the electronic properties of the aromatic ring. rsc.org

Table 2: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Modification | Rationale for Modification |

| Primary Amine | Acylation with various acyl chlorides | Probes the effect of steric bulk and hydrogen bonding potential. |

| Primary Amine | Reductive amination with aldehydes/ketones | Introduces diverse substituents to explore the chemical space around the amine. |

| Aromatic Ring (Bromo) | Replacement with other halogens (F, Cl, I) | Investigates the role of halogen bonding and electronic effects. |

| Aromatic Ring (Nitro) | Reduction to an amine or replacement with other electron-withdrawing/donating groups | Modulates the electronic properties of the ring and potential for hydrogen bonding. |

Analytical Derivatization for Chromatographic and Spectroscopic Detection

For accurate quantification and characterization, analytical derivatization is often employed to enhance the detectability of a compound. The primary amine of this compound can be derivatized to improve its chromatographic behavior and spectroscopic properties. sci-hub.se

For high-performance liquid chromatography (HPLC), derivatization with a UV-active or fluorescent tag can significantly increase detection sensitivity. nih.gov Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce derivatives with strong UV absorbance and/or fluorescence, allowing for trace-level detection. nih.govchromforum.orgthermofisher.com

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. researchgate.netyoutube.com Acylation or silylation of the amine group can reduce its polarity and improve its chromatographic peak shape. researchgate.net For example, reaction with a fluorinated anhydride (B1165640) can produce a derivative that is highly sensitive to electron capture detection (ECD). nih.gov

Table 3: Derivatization Strategies for Enhanced Analytical Detection

| Analytical Technique | Derivatization Reagent | Purpose of Derivatization | Detection Method |

| HPLC | Dansyl Chloride | Introduction of a fluorescent tag | Fluorescence Detection |

| HPLC | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of a UV-active and fluorescent tag | UV/Fluorescence Detection |

| GC | Pentafluoropropionic anhydride | Increased volatility and introduction of a fluorinated tag | Electron Capture Detection (ECD) |

| GC-MS | Silylating agents (e.g., BSTFA) | Increased volatility and thermal stability | Mass Spectrometry |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For (4-Bromo-2-nitrophenyl)methanamine, both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons would exhibit chemical shifts influenced by the bromine atom and the methanamine group. The benzylic protons (-CH₂NH₂) would appear as a singlet, or if coupled to the amine protons, as a triplet, typically in the range of 3.8-4.5 ppm. The exact chemical shifts and coupling constants would be dependent on the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and bromo substituents, and the electron-donating nature of the methanamine group. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the bromine atom would also show a characteristic shift. The benzylic carbon of the methanamine group would be observed in the aliphatic region of the spectrum.

While specific experimental data for this compound is not available in the provided search results, analysis of related compounds such as 4-bromo-2-nitroaniline (B116644) and N-(4-bromo-2-nitrophenyl)acetamide suggests the expected chemical shift ranges. For instance, in related nitroaromatic compounds, protons ortho to the nitro group often resonate above 8.0 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aromatic, ortho to NO₂) | 8.0 - 8.2 | - |

| H (aromatic) | 7.4 - 7.8 | - |

| H (aromatic) | 7.2 - 7.5 | - |

| CH₂ | 3.8 - 4.2 | 45 - 55 |

| NH₂ | 1.5 - 3.0 (variable) | - |

| C-NO₂ | - | 148 - 152 |

| C-Br | - | 115 - 120 |

| C-CH₂NH₂ | - | 140 - 145 |

Note: These are predicted values and would require experimental verification.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the nitro, amine, and aromatic functionalities. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine group would be visible as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong and sharp band in the Raman spectrum. Aromatic ring stretching vibrations, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Analysis of related compounds like 2,6-dibromo-4-nitroaniline (B165464) shows characteristic IR and Raman bands for the nitro and amino groups, supporting the predicted spectral features for the target compound. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1530 - 1550 | IR |

| NO₂ | Symmetric Stretch | 1340 - 1360 | IR, Raman |

| NH₂ | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | Stretch | < 3000 | IR, Raman |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound. For this compound (C₇H₇BrN₂O₂), the expected monoisotopic mass would be precisely determined. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in M and M+2 peaks of almost equal intensity.

Fragmentation Pathway: Under electron ionization (EI), the molecule would likely undergo fragmentation. Common fragmentation pathways for benzylamines include the loss of the amino group (NH₂) to form a stable benzyl (B1604629) cation. The nitro group can also be lost as NO₂. The cleavage of the C-Br bond is another possible fragmentation route. Analysis of the fragmentation pattern of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, indicates that amine-dominated fragmentation reactions are common. psu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, we can infer potential structural features from related molecules.

The molecular geometry would be dictated by the substitution pattern on the benzene ring. The nitro group, due to its size and electronic properties, would likely influence the planarity of the molecule.

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding: The primary amine group (NH₂) is a potent hydrogen bond donor, and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. Therefore, strong N-H···O hydrogen bonds are highly probable, leading to the formation of supramolecular chains or networks.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the nitro group or the nitrogen atom of the amine group in neighboring molecules.

π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring could promote π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice.

Studies on the crystal structure of a related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, have shown the presence of extensive π–π interactions and C—H···O interactions involving the nitro group, which link the molecules into a three-dimensional array. nih.gov A similar arrangement could be anticipated for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-Bromo-2-nitrophenyl)methanamine at the molecular level. These methods allow for a detailed analysis of the electron distribution and energy states, which are key determinants of the compound's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations, often employing functionals like B3LYP or B3PW91 with various basis sets, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For aromatic nitro compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. mdpi.com In the case of this compound, the LUMO is expected to be localized primarily on the nitro-substituted benzene (B151609) ring, indicating that this region is the most likely site for receiving electrons in a chemical reaction. The HOMO, conversely, would likely have significant contributions from the methanamine group and the bromine atom, suggesting these as potential sites for electrophilic attack. The energy gap would provide a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a highly positive potential around the nitro group, a consequence of its strong electron-withdrawing character. nih.gov The area around the nitrogen atom of the methanamine group would likely exhibit a negative potential due to the lone pair of electrons. The bromine atom would also influence the electrostatic potential. Such a map provides a clear, intuitive guide to the molecule's reactive sites. In studies of other nitro aromatic compounds, MEP analysis has been crucial in understanding their interactions with biological targets. nih.gov

Mechanistic Investigations of Chemical Transformations and Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction coordinate, researchers can determine the most favorable pathway and the energy barriers involved.

For this compound, theoretical studies can be employed to investigate various transformations. For example, in the context of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a group on the aromatic ring, computational models can predict whether the bromine atom or another group would be the preferred leaving group. Theoretical descriptions of SNAr reactions on nitroaromatic compounds have shown that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step. mdpi.com Computational modeling of the reaction of this compound with a nucleophile would involve calculating the energy profile for the formation of the Meisenheimer complex (the intermediate adduct) and the subsequent departure of the leaving group.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also adept at predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For this compound, DFT calculations could predict the characteristic vibrational modes associated with the nitro group (NO2 stretching), the amine group (N-H stretching), and the carbon-bromine bond (C-Br stretching). nih.gov Similarly, the 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure.

Conformational analysis is another area where computational chemistry provides significant insights. For a flexible molecule like this compound, which has a rotatable methanamine group, computational methods can identify the different stable conformations (rotamers) and their relative energies. nih.govresearchgate.net This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. This analysis maps the regions of close contact between neighboring molecules.

Applications in Advanced Organic Synthesis and Functional Materials

Utilization as a Versatile Synthetic Building Block in Multistep Synthesis

The strategic placement of three distinct functional groups on the phenyl ring of (4-Bromo-2-nitrophenyl)methanamine renders it a highly versatile building block for multistep organic synthesis. bldpharm.combldpharm.combldpharm.com Each functional group can be selectively targeted to undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures. This versatility is crucial in creating libraries of compounds for various applications. libretexts.orgnih.gov

The primary aminomethyl group provides a nucleophilic site for reactions such as acylation, alkylation, and the formation of Schiff bases. The nitro group, being strongly electron-withdrawing, can be readily reduced to an amino group, which can then participate in a host of further reactions, including diazotization or amide bond formation. libretexts.orgnih.gov The bromine atom is particularly useful for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. mdpi.comresearchgate.netnih.gov

The ability to perform these reactions in a sequential and controlled manner is a cornerstone of modern multistep synthesis. researchgate.net For instance, one could first modify the aminomethyl group, then reduce the nitro group to create a new reactive site, and finally use the bromine atom for a late-stage coupling reaction to append a different molecular fragment. This strategic approach is fundamental to building complex target molecules from simpler, well-defined precursors. youtube.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Schiff Base Formation | Imines | |

| Nitro (-NO₂) | Reduction | Anilines |

| Bromine (-Br) | Suzuki Coupling | Biaryls |

| Heck Coupling | Substituted Alkenes | |

| Buchwald-Hartwig Amination | Aryl Amines |

Precursor for Complex Heterocyclic Systems and Polyaromatic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. mdpi.com The structure of this compound is well-suited for the synthesis of various heterocyclic systems. google.comresearchgate.net A common strategy involves the reduction of the nitro group to an aniline (B41778). The resulting diamine derivative can then undergo intramolecular cyclization reactions to form fused heterocyclic rings, such as quinazolines or benzodiazepines, depending on the reaction partners and conditions.

Furthermore, the presence of the bromine atom opens the door to the construction of extended polyaromatic systems. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, can be employed to link the this compound core to other aromatic or heteroaromatic boronic acids. mdpi.comresearchgate.net This methodology allows for the systematic synthesis of complex, multi-ring structures which are of interest in materials science and as scaffolds for drug discovery.

Development of Catalytic Ligands and Metal Complexes

The aminomethyl group in this compound serves as a potential coordination site for metal ions. Through chemical modification, this primary amine can be elaborated into more complex chelating ligands. For example, reaction with appropriate reagents could yield bidentate (NN) or tridentate (NNO) ligands capable of forming stable complexes with transition metals.

These metal complexes could find applications in catalysis. The electronic properties of the ligand are critical to the performance of the metal catalyst, and the substituents on the aromatic ring of this compound offer a means to tune these properties. The electron-withdrawing nitro group and the bromine atom can influence the electron density at the metal center, thereby modulating the reactivity and selectivity of the catalyst in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming processes. researchgate.netnih.gov

Exploration in Optoelectronic and Sensing Materials

The field of functional materials constantly seeks new organic molecules with specific electronic and photophysical properties. The structure of this compound contains a classic "push-pull" system, with the potential for charge-transfer interactions between the (eventually formed) electron-donating amino group and the electron-withdrawing nitro group. Such intramolecular charge-transfer characteristics are often associated with interesting nonlinear optical (NLO) properties. researchgate.net

Derivatives of this compound could be incorporated into polymers or other materials to harness these optoelectronic properties. The bromine atom provides a convenient handle for polymerization or for grafting the molecule onto surfaces. This surface functionalization is a key step in the development of chemical sensors. By attaching a receptor unit to the molecule, it might be possible to design a sensor where binding of a specific analyte causes a detectable change in the optical or electronic properties of the system.

Emerging Research Directions and Future Outlook

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. vapourtec.com In the context of compounds related to (4-bromo-2-nitrophenyl)methanamine, research has focused on developing more environmentally friendly synthetic routes.

One notable approach involves the use of safer and more sustainable reagents. For instance, a synthesis method for 4-bromo-o-phenylenediamine, a related compound, utilizes sodium bromide and hydrogen peroxide as the brominating agent instead of liquid bromine. patsnap.com This method is considered safer, more environmentally friendly, and cost-effective, with mild reaction conditions and high regioselectivity. patsnap.com

Similarly, the synthesis of 4-bromo-2-nitrophenylacetic acid, a precursor or derivative, has been achieved using conventional and low-cost chemical reagents, minimizing environmental pollution and facilitating industrial-scale production with high yields. google.com These methods often involve simple workup procedures like extraction and filtration, avoiding the need for highly toxic substances. google.com

The development of catalytic systems that are more efficient and can be recycled is another key aspect of green chemistry. Research into the oxidative bromination of related phenolic compounds has explored the use of catalytic amounts of vanadyl Schiff base complexes, which can drive reactions under mild conditions. chemicalbook.com

Future research in this area will likely focus on:

The use of biocatalysis, employing enzymes to perform chemical transformations in a cleaner and more environmentally friendly manner. vapourtec.com

The development of solvent-free or aqueous-based reaction systems to reduce volatile organic compound (VOC) emissions.

The design of processes with higher atom economy, minimizing the formation of byproducts.

Development of Highly Chemo- and Regioselective Functionalization Methodologies

The presence of multiple reactive sites in this compound—the amino group, the nitro group, and the bromine atom on the aromatic ring—presents a significant challenge for selective functionalization. Developing methodologies that can target a specific site without affecting the others is crucial for the efficient synthesis of complex derivatives.

Recent advancements in organic synthesis have provided tools to achieve high chemo- and regioselectivity. For example, in the synthesis of tetra-substituted thiophene (B33073) derivatives, a protocol involving successive chemo- and regioselective lithiation reactions has been established. mdpi.com This approach allows for the controlled introduction of different functional groups onto the thiophene ring. mdpi.com The bromine atom, in this case, serves as a useful handle for further transformations like halogen exchange or coupling reactions. mdpi.com

In the context of related aromatic compounds, the choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of a reaction. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been used for the chemoselective amidation of halogenated toluenes. The use of specific ligands, such as BrettPhos, can significantly improve the yield and selectivity of such transformations. nih.gov

The strategic use of protecting groups is another key strategy. By temporarily blocking one reactive site, another can be selectively modified. For example, in the synthesis of 4-bromo-o-phenylenediamine, the amino groups of o-phenylenediamine (B120857) are first acylated to form diacetyl amide, which then undergoes bromination. patsnap.com The acetyl groups are subsequently removed to yield the desired product. patsnap.com

Future research will likely focus on:

The discovery of novel catalysts with enhanced selectivity for specific functional groups on the this compound scaffold.

The development of one-pot, multi-component reactions that can build molecular complexity in a single step with high selectivity.

Exploring the directing group capabilities of the existing functional groups to guide the introduction of new substituents to specific positions on the aromatic ring.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of reaction control, scalability, and safety. vapourtec.com The integration of flow chemistry with automated systems is a powerful tool for high-throughput experimentation and process optimization. vapourtec.com

For the synthesis of compounds like this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For example, the synthesis of 4-bromo-2-nitrophenol (B183274) has been successfully performed in a continuous flow reactor, allowing for controlled temperature and pressure, leading to an efficient reaction. chemicalbook.com

Automated flow chemistry systems can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents to identify the optimal parameters for a particular transformation. vapourtec.com This can significantly accelerate the development of new synthetic methods.

A noteworthy example is the flow synthesis of imatinib, a complex pharmaceutical, which involved the chemoselective amidation of 4-bromo-2-chlorotoluene. nih.gov The use of a continuous flow system with a back-pressure regulator allowed for the superheating of solvents without vaporization, leading to a significant improvement in the reaction yield. nih.gov

Future developments in this area are expected to include:

The use of machine learning algorithms to predict optimal reaction conditions and guide automated synthesis platforms. vapourtec.com

The development of integrated flow systems that combine synthesis, purification, and analysis in a single, continuous process.

The application of microreactor technology for the safe handling of hazardous reagents and intermediates in the synthesis of this compound derivatives.

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways and catalytic systems is essential for expanding the synthetic utility of this compound. Researchers are constantly exploring new ways to activate and functionalize this molecule to access previously inaccessible derivatives.

Modern techniques in organic synthesis, such as metal catalysis, biocatalysis, electrochemistry, and photocatalysis, are opening up new possibilities for amide bond formation and other transformations. acs.org For instance, the development of novel coupling reagents and catalysts has dramatically improved the efficiency of amide bond formation, a key reaction in the functionalization of the amine group in this compound. acs.org

The exploration of photochemical reactions represents another promising frontier. The use of light to drive chemical reactions can offer unique selectivity and reactivity that is not achievable with traditional thermal methods. datapdf.com

The development of new catalytic systems is also a major focus. For example, the use of N-bromosuccinimide (NBS) as a brominating agent, while effective, can be expensive for large-scale production. patsnap.com Research into alternative, more cost-effective catalytic systems for bromination and other transformations is ongoing.

Future research in this area will likely involve:

The application of computational chemistry to design and predict the efficacy of new catalysts for the transformation of this compound.

The investigation of C-H activation strategies to directly functionalize the aromatic ring without the need for pre-installed leaving groups.

The development of tandem or cascade reactions that can create multiple chemical bonds in a single, efficient process, starting from this compound.

Q & A

Basic: What are the common synthetic routes for (4-Bromo-2-nitrophenyl)methanamine?

Answer:

The synthesis typically involves two key steps:

Nitration and Bromination : Start with a substituted benzylamine precursor. Introduce the nitro group via nitration (e.g., using HNO₃/H₂SO₄), followed by bromination (e.g., Br₂/FeBr₃) at the para position.

Reductive Amination : Convert intermediates like 4-bromo-2-nitrobenzaldehyde to the methanamine derivative using NaBH₄ or LiAlH₄ in the presence of ammonia or methylamine .

Key Considerations : Optimize reaction temperature (20–60°C) and solvent (e.g., DCM or THF) to avoid over-reduction of the nitro group. Yields range from 50–70% depending on purity control .

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Answer:

Discrepancies in X-ray crystallography data (e.g., bond angles or torsion angles) often arise from:

- Dynamic Disorder : Bromine’s heavy-atom effect may cause electron density smearing. Use SHELXL for refinement with restraints on thermal parameters .

- Twinned Crystals : Apply twin-law refinement in programs like SHELXTL or OLEX2. Validate using the R1 factor and CC (completeness > 95%) .

Case Study : A 2021 study resolved a 0.3 Å discrepancy in C-Br bond lengths by using high-resolution synchrotron data (λ = 0.7 Å) and Hirshfeld surface analysis .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 1.5–2.5 ppm). The bromine atom causes deshielding of adjacent carbons (C-2: δ 125–130 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 231 (C₇H₈BrN₂O₂⁺). Confirm purity with HRMS (error < 2 ppm) .

- IR Spectroscopy : Nitro group vibrations appear at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The bromine atom’s hydrophobic surface area (~20 Ų) enhances binding affinity in hydrophobic pockets .

- QSAR Models : Train models with descriptors like LogP (experimental ~2.1) and polar surface area (PSA ~60 Ų). Validate using leave-one-out cross-validation (R² > 0.8) .